2-(benzyloxy)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a benzyloxy group attached to the acetamide backbone and an ethyl bridge substituted with both furan-2-yl and thiophen-3-yl moieties.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2-phenylmethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c21-19(13-22-12-15-5-2-1-3-6-15)20-11-17(16-8-10-24-14-16)18-7-4-9-23-18/h1-10,14,17H,11-13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLZNOKSIHVISJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)NCC(C2=CSC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzyloxyacetic acid, furan-2-yl ethylamine, and thiophen-3-yl ethylamine. These intermediates are then subjected to condensation reactions, often under controlled temperature and pH conditions, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and pH levels to optimize yield and purity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that suggest its potential as a therapeutic agent:
Antimicrobial Activity
Research indicates that derivatives of thiophene and furan compounds possess significant antibacterial properties. For instance, compounds similar to 2-(benzyloxy)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Antioxidant Properties
Studies have demonstrated that certain derivatives exhibit antioxidant activity, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity can be attributed to the presence of furan and thiophene rings, which contribute to electron donation in biological systems .
Anticancer Potential
The compound's structure allows for interactions with various cellular pathways, suggesting potential anticancer properties. Similar compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
Synthetic Approaches
The synthesis of this compound typically involves several steps:
- Formation of the Furan and Thiophene Moieties : These heterocycles can be synthesized through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the benzyloxy group can be achieved through nucleophilic substitution methods.
- Amidation : Finally, the acetamide group is introduced via amidation reactions, linking the furan and thiophene moieties to the benzyloxy group.
Case Studies
Several studies have explored the applications of compounds related to this compound:
Case Study 1: Antibacterial Activity
In a recent study, derivatives were tested against various bacterial strains, demonstrating significant inhibition rates. For instance, modifications on the thiophene ring enhanced antibacterial efficacy due to improved hydrophilicity .
Case Study 2: Antioxidant Evaluation
A series of tests using the ABTS method revealed that certain derivatives exhibited up to 62% inhibition activity compared to standard antioxidants like ascorbic acid. This highlights the potential of these compounds in developing antioxidant therapies .
Case Study 3: Anticancer Research
A study focused on thiophene-based compounds indicated their ability to inhibit specific cancer cell lines effectively. The mechanism involved interference with cell cycle progression and induction of apoptosis, suggesting that similar derivatives could be promising candidates for anticancer drug development .
Mechanism of Action
The mechanism by which 2-(benzyloxy)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
The following table summarizes key structural and functional differences between 2-(benzyloxy)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide and related compounds:
Key Observations:
Structural Diversity: The target compound uniquely combines furan, thiophene, and benzyloxy groups, offering a balance of aromaticity and steric bulk. In contrast, compounds like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide focus on electronic modulation via cyano groups , while 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide prioritizes halogenated aryl interactions .
Synthetic Complexity :
- Multi-step syntheses are common for acetamides with heterocyclic amines (e.g., thiazole or triazole derivatives) , whereas simpler derivatives (e.g., bromoacetamides) are synthesized in one step . The target compound’s synthesis would require careful optimization to avoid side reactions between the reactive furan/thiophene ethylamine and acyl chloride.
Biological Relevance: Compounds with benzyloxy or chlorophenyl groups (e.g., 2-((4-allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide) often exhibit antimicrobial or enzyme-inhibitory activity . The target compound’s furan-thiophene motif may enhance binding to adenosine receptors or other heterocycle-sensitive targets .
Crystallographic and Conformational Insights: Dihedral angles between aromatic rings (e.g., 61.8° in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) influence molecular packing and solubility .
Biological Activity
2-(benzyloxy)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide, with CAS number 2415555-78-9, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₉H₁₉NO₃S
- Molecular Weight : 341.4 g/mol
- Structure : The compound features a benzyloxy group and a furan-thiophene moiety, which are significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antiviral, antibacterial, and anticancer properties.
Antiviral Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antiviral properties. For instance:
- Case Study : A series of N-Heterocycles were evaluated for their efficacy against viral infections. Compounds with similar structures demonstrated effective inhibition against various viruses, including the Hepatitis C virus (HCV) and Dengue virus (DENV). The most potent derivatives showed EC50 values as low as 0.35 μM in vitro .
Antibacterial Activity
The compound's potential antibacterial effects have also been investigated:
- Research Findings : In vitro studies have shown that related benzyloxy compounds exhibit strong antibacterial activity against Gram-positive bacteria like Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) for some derivatives was recorded at 3.12 μg/mL, indicating promising therapeutic potential .
Anticancer Activity
The anticancer properties of this compound are noteworthy:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific apoptotic pathways. This has been supported by studies demonstrating that similar compounds can inhibit cell proliferation in various cancer cell lines .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | EC50/MIC Values | Reference |
|---|---|---|---|
| Antiviral | HCV | 0.35 μM | |
| Antibacterial | Staphylococcus aureus | 3.12 μg/mL | |
| Anticancer | Various cancer cell lines | Variable |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Viral Replication : The compound may interfere with viral RNA synthesis.
- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to inhibit the synthesis of peptidoglycan in bacterial cell walls.
- Induction of Apoptosis in Cancer Cells : By activating caspases and other apoptotic markers.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended to confirm the structure of 2-(benzyloxy)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for assigning proton and carbon environments, particularly distinguishing the benzyloxy, furan, and thiophene moieties. Infrared (IR) spectroscopy identifies functional groups like the acetamide C=O stretch (~1650–1700 cm⁻¹) and aromatic C-H stretches. High-resolution mass spectrometry (HRMS) confirms the molecular formula. Purity should be verified via HPLC or TLC .
Q. What multi-step synthetic routes are commonly employed for synthesizing this compound?
- Methodological Answer : A typical route involves:
Preparation of intermediates:
- 2-(Furan-2-yl)ethanol via alkylation of furan.
- 2-(Thiophen-3-yl)ethylamine via reductive amination of thiophene-3-carbaldehyde.
Coupling via acylation: Reacting the intermediates with 2-(benzyloxy)acetyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane.
Yields depend on stoichiometric ratios and temperature control (0–5°C during acylation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the target acetamide derivative?
- Methodological Answer :
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) may improve nucleophilicity of the amine intermediate.
- Catalysis : Use of coupling agents like EDC/HOBt to minimize side reactions.
- Temperature : Slow addition of acyl chloride at 0°C reduces exothermic side reactions.
- Workup : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Contradictory yield reports may stem from residual moisture or incomplete intermediate purification .
Q. What strategies are effective in resolving contradictory biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Validate assay conditions (e.g., cell line viability, solvent controls).
- Purity Analysis : Impurities >95% via HPLC; trace solvents (e.g., DMSO) can artifactually modulate activity.
- Structural Analogs : Compare with derivatives (e.g., benzyloxy vs. ethoxy substitutions) to isolate pharmacophore contributions. For example, replacing benzyloxy with methoxy may reduce steric hindrance in target binding .
Q. How does the electronic nature of the benzyloxy group influence the compound’s reactivity in substitution reactions?
- Methodological Answer :
- The electron-donating benzyloxy group (-OCH₂C₆H₅) stabilizes adjacent electrophilic centers via resonance, enhancing susceptibility to nucleophilic attack. For instance, in hydrolysis reactions (acidic/basic conditions), the acetamide carbonyl becomes more electrophilic, accelerating cleavage. Computational studies (DFT) can map electron density to predict reactive sites .
Q. What computational methods are utilized to predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models interactions with protein active sites (e.g., kinase domains). Focus on hydrogen bonding with the acetamide carbonyl and π-π stacking between aromatic rings and target residues.
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS). Key metrics include RMSD (protein-ligand stability) and binding free energy (MM/PBSA calculations) .
Q. How do structural modifications at the furan and thiophene moieties affect the compound’s pharmacological profile?
- Methodological Answer :
- Furan Modifications : Adding electron-withdrawing groups (e.g., nitro) to the furan ring may enhance metabolic stability but reduce solubility.
- Thiophene Modifications : Replacing thiophen-3-yl with thiophen-2-yl alters steric interactions; comparative IC₅₀ assays in enzyme inhibition studies (e.g., COX-2) quantify these effects.
- Case Study : A derivative with 5-methylfuran showed a 2-fold increase in cytotoxicity (IC₅₀ = 12 µM vs. 25 µM in breast cancer cells), suggesting enhanced membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
